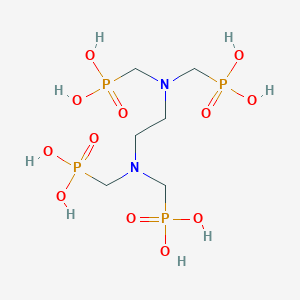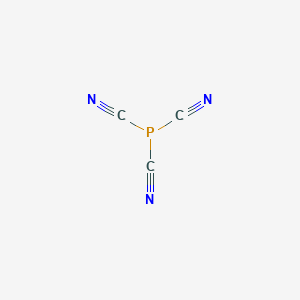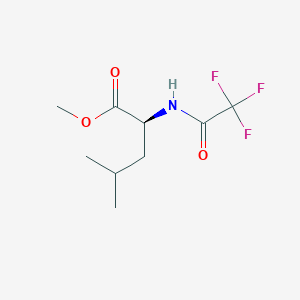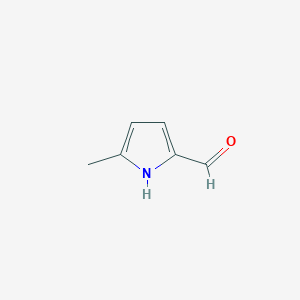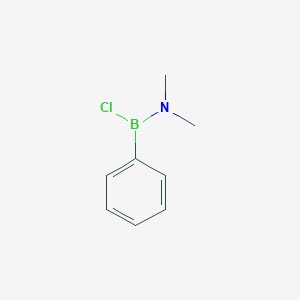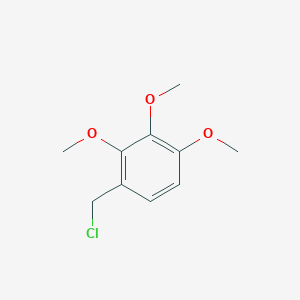
N(6)-Methyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-Methyllysine is a post-translational modification of lysine residues that plays a crucial role in regulating gene expression and chromatin structure. This modification involves the addition of a methyl group to the nitrogen atom of the lysine side chain, which is catalyzed by lysine methyltransferases (KMTs). N(6)-Methyllysine has been found in a wide range of proteins, including histones, transcription factors, and signaling molecules, and is involved in a variety of cellular processes, such as DNA replication, repair, and transcription.
科学的研究の応用
Epigenetic Implications
- Methyllysine Reader Proteins : N(6)-Methyllysine plays a significant role in epigenetics. Methyllysine reader proteins, which recognize and interpret methylated lysine residues, are crucial in many cellular processes. These include development, cell cycle regulation, stress responses, oncogenesis, and other disease pathways. Recent research suggests that chemical inhibitors targeting these reader proteins may be potential drug candidates (Milosevich & Hof, 2016).
Genomic Studies
- N(6)-Methyldeoxyadenosine in Genome : N(6)-methyldeoxyadenosine, a variant of N(6)-Methyllysine, has been found in significant proportions in the Chlamydomonas genome, particularly around transcription start sites. This suggests a regulatory role in gene expression in eukaryotic organisms (Fu et al., 2015).
Protein Analysis and Modifications
Synthetic Receptors for Methyllysine : Synthetic receptors have been developed to recognize and bind methylated lysines, a prominent class of post-translational modifications (PTMs). These artificial antibodies are useful in biochemical assays, tracking signaling pathways, and potentially in diagnostics and therapy (Gruber, 2018).
Chromatographic Analysis : High-performance liquid chromatographic methods have been improved for determining N(6)-Methyllysine in biological samples. These techniques are crucial for studying the role of methylated amino acids in biological systems (Minkler et al., 1986).
Histone Methyllysine Analogue Engagement : Studies on methyllysine analogues (MLAs) used as proxies for histone methyllysine have shown that MLAs may exhibit distinct binding affinities compared to native methyllysine, impacting interpretations in nucleosome studies (Chen et al., 2017).
Molecular and Cellular Biology
Protein Lysine Methylation : N(6)-Methyllysine's role in protein lysine methylation, a key posttranslational modification, is significant in regulating protein functions and gene expression. The balanced activities of protein lysine methyltransferases and demethylases are vital for cellular processes, and their dysregulation is linked to diseases (Luo, 2018).
Lysine Methylation Beyond Histones : The methylation of lysine residues is not limited to histones but also occurs in non-histone proteins, playing a critical role in cellular processes (Biggar et al., 2017).
Therapeutic Potential and Challenges
- Targeting Histone Lysine Demethylases : N(6)-Methyllysine's potential in modulating histone methylation status presents therapeutic possibilities for treating diseases like cancer. The development of inhibitors targeting lysine demethylases is a growing field of research (Thinnes et al., 2014).
特性
CAS番号 |
1188-07-4 |
|---|---|
製品名 |
N(6)-Methyllysine |
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
(2S)-2-amino-6-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
PQNASZJZHFPQLE-LURJTMIESA-N |
異性体SMILES |
CNCCCC[C@@H](C(=O)O)N |
SMILES |
CNCCCCC(C(=O)O)N |
正規SMILES |
CNCCCCC(C(=O)O)N |
その他のCAS番号 |
1188-07-4 |
物理的記述 |
Solid |
同義語 |
epsilon-N-methyllysine epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer epsilon-N-methyllysine, (DL-Lys)-isomer N(6)-methyllysine N(epsilon)-monomethyl-lysine N-epsilon-methyllysine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




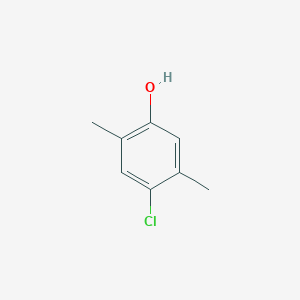


![methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate](/img/structure/B74091.png)
